![molecular formula C25H23NO4 B12319352 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid](/img/structure/B12319352.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Fmoc-n-(1-phenylethyl)-glycine is a chiral amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the (S)-1-phenylethyl group introduces chirality, making it valuable in the synthesis of enantiomerically pure peptides and other chiral molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-n-(1-phenylethyl)-glycine typically involves the following steps:
Fmoc Protection: The glycine is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate.
Chiral Amine Introduction: The (S)-1-phenylethylamine is then introduced through a coupling reaction with the Fmoc-protected glycine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of (S)-Fmoc-n-(1-phenylethyl)-glycine can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of continuous flow reactors can further enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Fmoc-n-(1-phenylethyl)-glycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids or peptides using coupling agents like DCC (dicyclohexylcarbodiimide) and NHS (N-hydroxysuccinimide).
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used for Fmoc removal.
Coupling: EDCI, HOBt, and DCC are frequently used coupling agents in peptide synthesis.
Major Products Formed
The primary products formed from these reactions are peptides and peptidomimetics, which are valuable in various fields of research and industry.
Applications De Recherche Scientifique
(S)-Fmoc-n-(1-phenylethyl)-glycine has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins, enabling the study of their structure and function.
Biology: The compound is employed in the development of peptide-based drugs and biomaterials.
Medicine: It plays a role in the design of therapeutic peptides and peptidomimetics for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism of action of (S)-Fmoc-n-(1-phenylethyl)-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amine can participate in peptide bond formation, allowing for the sequential assembly of peptides with precise control over their sequence and chirality.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Fmoc-n-(1-phenylethyl)-glycine: The enantiomer of (S)-Fmoc-n-(1-phenylethyl)-glycine, used in similar applications but with different chiral properties.
Fmoc-glycine: Lacks the chiral (1-phenylethyl) group, making it less suitable for the synthesis of enantiomerically pure peptides.
Boc-n-(1-phenylethyl)-glycine: Uses a different protecting group (Boc) which has different stability and deprotection conditions compared to Fmoc.
Uniqueness
The uniqueness of (S)-Fmoc-n-(1-phenylethyl)-glycine lies in its combination of the Fmoc protecting group and the chiral (S)-1-phenylethyl group. This combination allows for the efficient synthesis of enantiomerically pure peptides, which are crucial in the development of peptide-based drugs and biomaterials.
Propriétés
Formule moléculaire |
C25H23NO4 |
|---|---|
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
2-[9H-fluoren-9-ylmethoxycarbonyl(1-phenylethyl)amino]acetic acid |
InChI |
InChI=1S/C25H23NO4/c1-17(18-9-3-2-4-10-18)26(15-24(27)28)25(29)30-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23H,15-16H2,1H3,(H,27,28) |
Clé InChI |
GJBVMGSZBTVUCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


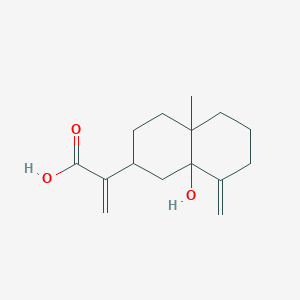
![(2-Hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl) acetate](/img/structure/B12319281.png)
![2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12319284.png)
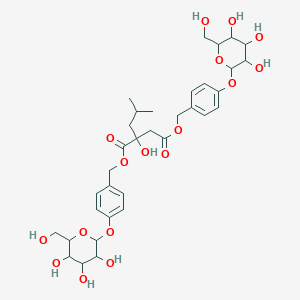
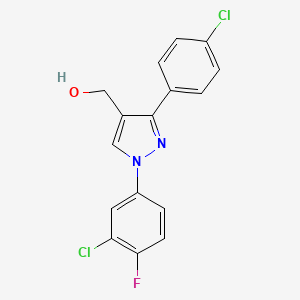

![5-(5-Aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12319313.png)
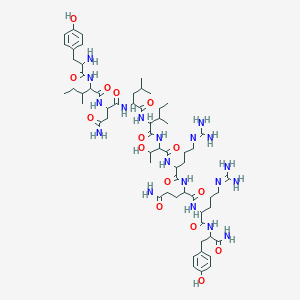
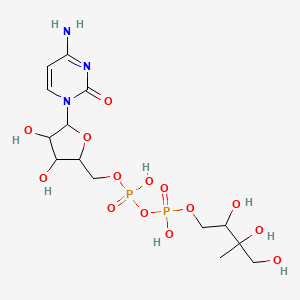
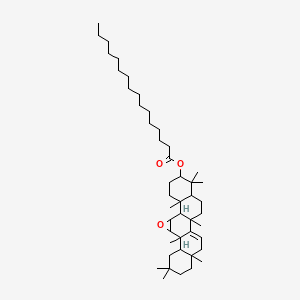
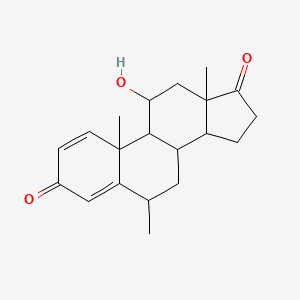
![methyl 15-hydroxy-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B12319343.png)

![Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-](/img/structure/B12319351.png)
